FXIa-IN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

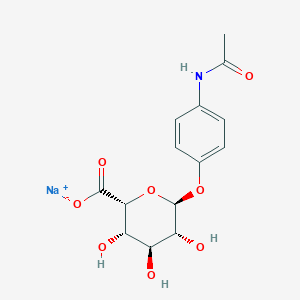

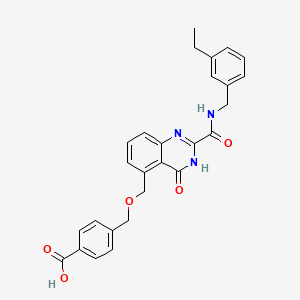

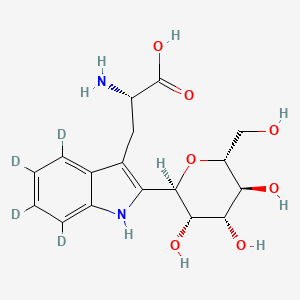

FXIa-IN-6 is a compound that has emerged as a promising therapeutic target for treating thrombotic diseases. It is a factor XIa inhibitor, which means it plays a role in inhibiting the activity of factor XIa, an enzyme involved in the blood coagulation process . This compound is particularly significant in the context of anticoagulation therapy, as it aims to reduce the risk of thrombotic events without increasing the risk of bleeding .

Méthodes De Préparation

The synthesis of FXIa-IN-6 involves multiple steps of chemical reactions. One of the synthetic routes includes the use of bicyclic isoquinoline and naphthalene fragments . The target compounds with isoquinoline ring are synthesized via 13 steps of chemical reactions . Substituents within the rings are investigated to elucidate the structural determinants governing selective or dual inhibition of FXIa and Plasma Kallikrein . Industrial production methods for this compound are not extensively documented, but the synthesis generally involves complex organic chemistry techniques and precise reaction conditions.

Analyse Des Réactions Chimiques

FXIa-IN-6 undergoes various types of chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups . The major products formed from these reactions are compounds that exhibit selective inhibition of FXIa over Plasma Kallikrein . The structure-activity relationships (SARs) play a crucial role in determining the selectivity and potency of the compound .

Applications De Recherche Scientifique

FXIa-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of factor XIa inhibitors . In biology and medicine, this compound is being investigated for its potential to treat thrombotic diseases such as myocardial infarction, ischemic stroke, deep vein thrombosis, and pulmonary embolism . The compound is also being explored for its ability to extend plasma coagulation time in a dose-dependent manner . In the pharmaceutical industry, this compound is considered a promising lead compound for the development of highly effective FXIa inhibitors .

Mécanisme D'action

The mechanism of action of FXIa-IN-6 involves the inhibition of factor XIa, an enzyme that plays a key role in the activation and amplification of the coagulation cascade via the intrinsic pathway . By inhibiting factor XIa, this compound reduces the generation of thrombin, which in turn decreases the formation of fibrin, the structural backbone of a thrombus or blood clot . This inhibition helps in preventing thrombotic events without significantly impairing hemostasis .

Comparaison Avec Des Composés Similaires

FXIa-IN-6 is compared with other similar compounds such as asundexian and other factor XIa inhibitors . The uniqueness of this compound lies in its selective inhibition of FXIa over Plasma Kallikrein, which is achieved through the structural determinants within its bicyclic isoquinoline and naphthalene rings . Similar compounds include other FXIa inhibitors that have been designed with different structural motifs to achieve selective inhibition . The comparison highlights the potential of this compound as a lead compound for developing effective anticoagulants with reduced bleeding risk .

Propriétés

Formule moléculaire |

C31H29ClF2N4O4 |

|---|---|

Poids moléculaire |

595.0 g/mol |

Nom IUPAC |

methyl N-[(10R,14S)-14-[4-(3-chloro-2,6-difluorophenyl)-6-oxo-2,3-dihydropyridin-1-yl]-10-methyl-9-oxo-8,16-diazatricyclo[13.3.1.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-5-yl]carbamate |

InChI |

InChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1 |

Clé InChI |

AXXYATYQRMPQSN-QUGAMOGWSA-N |

SMILES isomérique |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

SMILES canonique |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)